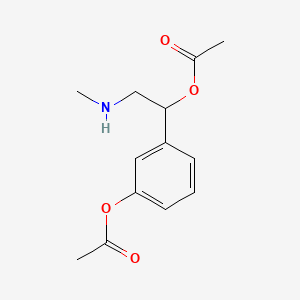
BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE: is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzyl alcohol moiety with a meta-hydroxy group and an alpha-((methylamino)methyl) substituent, further esterified with acetic acid to form diacetate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE typically involves multiple steps:
Starting Material: The synthesis begins with benzyl alcohol.
Hydroxylation: Introduction of the meta-hydroxy group can be achieved through electrophilic aromatic substitution using reagents like nitric acid followed by reduction.
Aminomethylation: The alpha-((methylamino)methyl) group is introduced via Mannich reaction, involving formaldehyde and methylamine.
Esterification: The final step involves esterification with acetic anhydride or acetyl chloride to form the diacetate ester.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalysts: Use of acid catalysts for esterification.
Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.
Purification: Employing distillation and recrystallization techniques to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl alcohol moiety, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl alcohol derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Serves as a precursor in the synthesis of drugs targeting neurological disorders.
Industry
Polymer Production: Utilized in the production of specialty polymers with specific functional groups.
Fragrance Industry: Employed in the synthesis of aromatic compounds for perfumes.
作用机制
The compound exerts its effects primarily through interactions with biological molecules:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA.
相似化合物的比较
Similar Compounds
- BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)ETHYL)-, DIACETATE
- BENZYL ALCOHOL, p-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE
Uniqueness
- Structural Differences : The position of the hydroxy group and the nature of the alpha-substituent.
- Functional Properties : Variations in reactivity and biological activity due to structural differences.
This detailed overview provides a comprehensive understanding of BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
63991-22-0 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
[3-[1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate |
InChI |
InChI=1S/C13H17NO4/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16/h4-7,13-14H,8H2,1-3H3 |
InChI 键 |
SKRGPEBZTXSTCT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
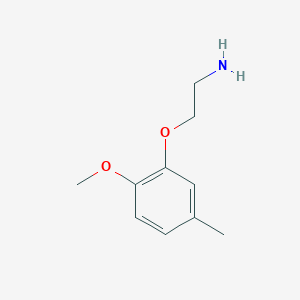

![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
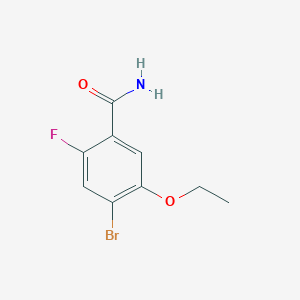
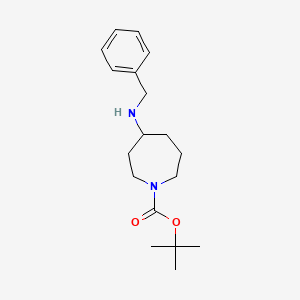
![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)

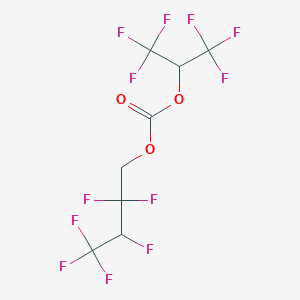

![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)


